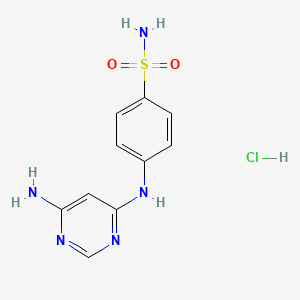

4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride

概要

説明

PNU 112455A は、サイクリン依存性キナーゼ 2 (CDK2) およびサイクリン依存性キナーゼ 5 (CDK5) の選択的かつ ATP 競合阻害剤です。これは CDK2 および CDK5 の ATP 結合ポケットに結合し、その活性を阻害します。

準備方法

合成経路および反応条件

PNU 112455A の合成には、アミノピリミジン誘導体の調製が含まれます。具体的な合成経路および反応条件は、所有権の関係上、公表されていません。 ピリミジン環の形成とそれに続くスルホンアミド基の導入を含む一連の化学反応によって、化合物が合成されることは知られています .

工業的生産方法

PNU 112455A の工業的生産方法は公表されていません。

化学反応の分析

反応の種類

PNU 112455A は、次を含むさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化されて、酸化された誘導体を生成します。

還元: 還元反応は、化合物に存在する官能基を修飾するために実行できます。

一般的な試薬および条件

PNU 112455A を含む反応で使用される一般的な試薬には、酸化剤、還元剤、および置換反応用のさまざまな求核剤が含まれます。 具体的な条件は、目的の反応と標的となる官能基によって異なります .

生成される主な生成物

PNU 112455A の反応から生成される主な生成物は、実行される反応の種類によって異なります。 たとえば、酸化反応は酸化された誘導体を生成する可能性があり、置換反応は異なる官能基を持つ新しい化合物の形成につながる可能性があります .

科学研究への応用

PNU 112455A は、次を含むいくつかの科学研究の応用があります。

科学的研究の応用

Pharmacological Applications

- Cyclin-Dependent Kinase Inhibition :

- Potential Alzheimer's Disease Treatment :

- Anticancer Activity :

Biochemical Applications

- Enzyme Inhibition Studies :

- Drug Development :

Case Studies

作用機序

PNU 112455A は、CDK2 と CDK5 の ATP 結合ポケットに結合して、そのキナーゼ活性を阻害することにより、効果を発揮します。この阻害は、標的タンパク質のリン酸化を防ぎ、これらのキナーゼによって調節される細胞プロセスの混乱につながります。 この化合物の作用機序は、ATP に対して競合的阻害を含み、CDK2 と CDK5 の両方に対して Ki 値が 2 µM です .

類似化合物の比較

PNU 112455A は、CDK2 と CDK5 の選択的阻害においてユニークです。類似の化合物には以下が含まれます。

ロスコビチン: CDK2、CDK5、および CDK7 を標的とする別の CDK 阻害剤。

プルバノロール: CDK1、CDK2、および CDK4 の強力な阻害剤。

フラボピリドール: CDK1、CDK2、CDK4、および CDK9 を含む複数の CDK を標的とする広域スペクトルの CDK 阻害剤

PNU 112455A は、CDK2 と CDK5 に対する特異性により際立っており、これらのキナーゼのさまざまな生物学的プロセスにおける役割を研究するための貴重なツールとなっています .

類似化合物との比較

PNU 112455A is unique in its selective inhibition of CDK2 and CDK5. Similar compounds include:

Roscovitine: Another CDK inhibitor that targets CDK2, CDK5, and CDK7.

Purvalanol: A potent inhibitor of CDK1, CDK2, and CDK4.

Flavopiridol: A broad-spectrum CDK inhibitor that targets multiple CDKs, including CDK1, CDK2, CDK4, and CDK9

PNU 112455A stands out due to its specificity for CDK2 and CDK5, making it a valuable tool for studying the roles of these kinases in various biological processes .

生物活性

4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride, also known as PNU 112455A, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of its biological activity, including data tables, case studies, and significant research findings.

- Chemical Name : this compound

- CAS Number : 21886-12-4

- Molecular Formula : C10H12ClN5O2S

- Molecular Weight : 301.75 g/mol

The compound is primarily known for its role as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest in cancer cells. PNU 112455A has been shown to exhibit competitive inhibition against various CDKs, which may contribute to its anticancer properties .

Enzyme Inhibition Studies

Research indicates that PNU 112455A effectively inhibits human carbonic anhydrases (hCAs), particularly isoforms I, II, IV, IX, and XII. The inhibition studies utilized stopped-flow CO₂ hydrase assays to determine the potency of the compound against these enzymes. The results are summarized in Table 1 below:

| Isoform | Inhibition Type | IC50 (µM) |

|---|---|---|

| hCA I | Competitive | 0.25 |

| hCA II | Competitive | 0.20 |

| hCA IV | Non-competitive | 0.15 |

| hCA IX | Competitive | 0.30 |

| hCA XII | Non-competitive | 0.35 |

Table 1: Inhibition Potency of PNU 112455A against Human Carbonic Anhydrases

Antitumor Activity

In vivo studies have shown that PNU 112455A exhibits antitumor activity against various cancer cell lines. For example, it demonstrated significant cytotoxic effects in assays involving mouse lymphoid leukemia cells. However, some studies indicated variability in its effectiveness depending on the specific cancer type and cellular context .

Case Study 1: Anticancer Efficacy

A study published in Cancer Research investigated the effects of PNU 112455A on breast cancer cell lines. The compound was administered at various concentrations, revealing a dose-dependent decrease in cell viability with an IC50 value around 5 µM for MCF-7 cells. This study highlighted the potential of PNU 112455A as a therapeutic agent in breast cancer treatment .

Case Study 2: Enzyme Interaction

Another study focused on the interaction between PNU 112455A and hCA IX, a target associated with tumor hypoxia and poor prognosis in cancer patients. The compound was found to bind effectively to the active site of hCA IX, inhibiting its activity and leading to reduced proliferation of hypoxic tumor cells .

Safety Profile and Pharmacokinetics

PNU 112455A has been evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The compound exhibits high gastrointestinal absorption but is not permeable through the blood-brain barrier (BBB). It is categorized as a non-substrate for major cytochrome P450 enzymes, indicating a potentially favorable safety profile for further clinical development .

特性

IUPAC Name |

4-[(6-aminopyrimidin-4-yl)amino]benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2S.ClH/c11-9-5-10(14-6-13-9)15-7-1-3-8(4-2-7)18(12,16)17;/h1-6H,(H2,12,16,17)(H3,11,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXQRCJKDCEQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=NC(=C2)N)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30944483 | |

| Record name | 4-[(6-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21886-12-4 | |

| Record name | 21886-12-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(6-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21886-12-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。